Boc-Freidinger-Lactam

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

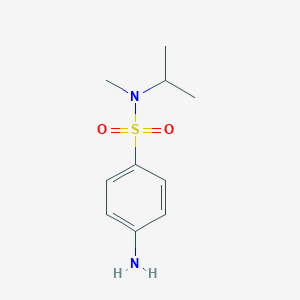

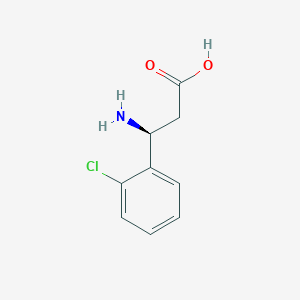

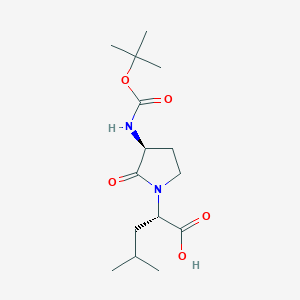

Boc-Freidinger’s lactam: is a synthetic compound known for its unique structural properties and applications in various fields of scientific research. It is a conformationally restricted dipeptide peptidomimetic, often used in the study of proteomics and peptide-based drug design . The compound’s molecular formula is C15H26N2O5, and it has a molecular weight of 314.38 .

Wissenschaftliche Forschungsanwendungen

Boc-Freidinger’s lactam has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and in the study of reaction mechanisms.

Biology: The compound is employed in the design of peptidomimetics, which are molecules that mimic the structure and function of peptides.

Medicine: Boc-Freidinger’s lactam is used in drug design and development, particularly in the creation of protease inhibitors and other therapeutic agents.

Industry: The compound finds applications in the production of pharmaceuticals and as a reagent in various chemical processes

Wirkmechanismus

Target of Action

Boc-Freidinger’s lactam, like other beta-lactams, primarily targets bacterial penicillin-binding proteins (PBPs) which are crucial for bacterial cell wall synthesis . These PBPs are enzymes that catalyze the formation of peptide cross-links during the synthesis of peptidoglycan, a core component of the bacterial cell wall .

Mode of Action

The mode of action of Boc-Freidinger’s lactam involves its interaction with its target PBPs. The beta-lactam ring of the compound mimics the D-Ala-D-Ala peptide terminus that serves as the natural substrate for transpeptidase activity during cell wall peptidoglycan synthesis . This allows the compound to bind tightly to the transpeptidase active site, inhibiting cell wall synthesis . The inhibition of cell wall synthesis can lead to osmotic instability and potentially trigger a series of events that lead to autolysis and death of the bacterial cell .

Biochemical Pathways

The action of Boc-Freidinger’s lactam affects the peptidoglycan synthesis pathway in bacteria. By inhibiting the PBPs, the compound disrupts the formation of peptide cross-links in the peptidoglycan layer, a critical component of the bacterial cell wall . This disruption can lead to a weakened cell wall, making the bacteria more susceptible to osmotic pressure and potentially leading to cell lysis .

Pharmacokinetics

These studies suggest that the pharmacokinetics of beta-lactams can vary significantly depending on factors such as age, disease state, and individual patient characteristics . For instance, it has been found that achieving aggressive pharmacokinetic/pharmacodynamic (PK/PD) targets can be associated with higher clinical cure rates .

Result of Action

The primary result of Boc-Freidinger’s lactam action is the inhibition of bacterial cell wall synthesis. This can lead to osmotic instability and potentially trigger a series of events that lead to autolysis and death of the bacterial cell . Furthermore, the inhibition of cell wall synthesis can make the bacteria more susceptible to the immune response and other antibiotics .

Action Environment

The action, efficacy, and stability of Boc-Freidinger’s lactam, like other beta-lactams, can be influenced by various environmental factors. These can include the presence of other antibiotics, the pH of the environment, and the presence of beta-lactamase enzymes produced by bacteria that can inactivate beta-lactams . Understanding these factors is crucial for optimizing the use of Boc-Freidinger’s lactam and other beta-lactams in clinical settings.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Boc-Freidinger’s lactam can be synthesized through several methods. One common approach involves the reaction of 1-pyrrolidineacetic acid with tert-butoxycarbonyl (Boc) protected amino acids. The synthesis typically involves the following steps:

Formation of the Intermediate: The reaction starts with the formation of an intermediate by reacting 1-pyrrolidineacetic acid with Boc-protected amino acids under controlled conditions.

Cyclization: The intermediate undergoes cyclization to form the lactam ring. This step often requires the use of coupling agents such as HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) and bases like diisopropylethylamine (DIPEA).

Industrial Production Methods: Industrial production of Boc-Freidinger’s lactam follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Industrial methods may also incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to achieve the desired product quality .

Analyse Chemischer Reaktionen

Types of Reactions: Boc-Freidinger’s lactam undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the Boc group can be replaced with other functional groups.

Oxidation and Reduction: Boc-Freidinger’s lactam can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

Cyclization Reactions: The lactam ring can be further modified through cyclization reactions to form more complex structures.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dichloromethane (DCM).

Oxidation and Reduction: Reagents such as hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction are commonly used.

Cyclization Reactions: Cyclization often requires the use of coupling agents like HBTU and bases such as DIPEA.

Major Products: The major products formed from these reactions include various substituted lactams, oxidized or reduced derivatives, and more complex cyclic structures .

Vergleich Mit ähnlichen Verbindungen

Freidinger’s Lactam: A similar compound with a different protecting group.

N-Boc-Freidinger’s Lactam: Another variant with a different Boc-protected amino acid.

Other β-Lactams: Compounds like penicillins and cephalosporins, which also contain a β-lactam ring

Uniqueness: Boc-Freidinger’s lactam is unique due to its conformational restriction, which provides enhanced stability and specificity in binding to target proteins. This property distinguishes it from other β-lactams and makes it particularly useful in the design of peptidomimetics and protease inhibitors .

Eigenschaften

IUPAC Name |

(2S)-4-methyl-2-[(3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-2-oxopyrrolidin-1-yl]pentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26N2O5/c1-9(2)8-11(13(19)20)17-7-6-10(12(17)18)16-14(21)22-15(3,4)5/h9-11H,6-8H2,1-5H3,(H,16,21)(H,19,20)/t10-,11-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JREAFDMYUYIYLC-QWRGUYRKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)N1CCC(C1=O)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)O)N1CC[C@@H](C1=O)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.38 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1'-Boc-1,2-dihydro-5-methoxy-2-oxo-spiro[3H-indole-3,4'-piperidine]](/img/structure/B112975.png)

![[2-amino-1-(naphthalen-1-yl)ethyl]dimethylamine](/img/structure/B112977.png)